

2-Ethylacridine: A Technical Overview of its Chemical Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 55751-83-2[1] Molecular Formula: C15H13N[1]

This technical guide provides a comprehensive overview of **2-Ethylacridine**, a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document outlines the key chemical and biological aspects of **2-Ethylacridine**, with a focus on its synthesis, and known biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Data

A summary of the key physicochemical properties of **2-Ethylacridine** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	55751-83-2	[1]
Molecular Formula	C15H13N	[1]
Molecular Weight	207.27 g/mol	[1]
IUPAC Name	2-ethylacridine	[1]
SMILES	CCC1=CC2=CC3=CC=CC=C3 N=C2C=C1	[1]
InChI	InChI=1S/C15H13N/c1-2-11-7- 8-15-13(9-11)10-12-5-3-4-6- 14(12)16-15/h3-10H,2H2,1H3	[1]
InChIKey	LMTKWIQCTSKTDN- UHFFFAOYSA-N	[1]

Synthesis of 2-Ethylacridine

The synthesis of acridine derivatives can be achieved through several established methods. While a specific, detailed experimental protocol for the direct synthesis of **2-Ethylacridine** is not readily available in the reviewed literature, its synthesis can be logically approached through common methodologies for acridine ring formation, such as the Friedländer annulation or the Ullmann condensation followed by cyclization.

Conceptual Experimental Protocol: Friedländer Annulation

The Friedländer annulation is a widely used method for the synthesis of quinolines and, by extension, acridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group. For the synthesis of **2-Ethylacridine**, a plausible approach would involve the reaction of a suitably substituted 2-aminobenzophenone derivative with a ketone bearing an ethyl group.

Hypothetical Reactants:

- A 2-aminobenzophenone derivative with a substituent that would correspond to the desired substitution pattern on the acridine core.
- An appropriate ketone, for instance, 1-phenylpropan-1-one, which would provide the ethyl group at the 2-position of the resulting acridine.

General Procedure:

- Condensation: The 2-aminobenzophenone derivative and the ketone are typically reacted in the presence of a catalyst. Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).
- Solvent and Temperature: The reaction is often carried out in a high-boiling solvent, such as
 ethanol or dimethylformamide (DMF), and may require heating to reflux to drive the
 condensation and subsequent cyclization.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
 product is isolated. This may involve precipitation, extraction, and subsequent purification by
 recrystallization or column chromatography to yield pure 2-Ethylacridine.

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of **2-Ethylacridine** via Friedländer Annulation.

Biological Activity and Potential Applications

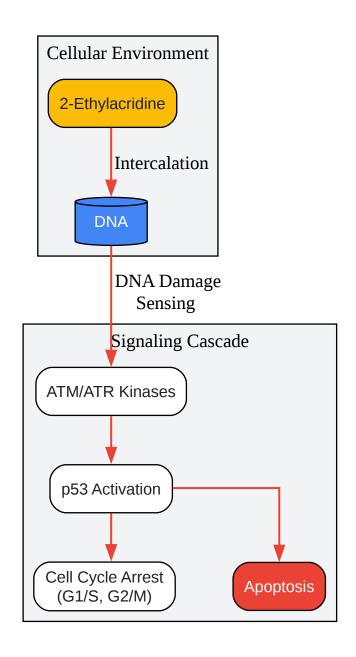
Acridine derivatives are known to exert their biological effects through various mechanisms, most notably through intercalation into DNA and inhibition of enzymes such as topoisomerases. [4] While specific quantitative data for **2-Ethylacridine** is limited in publicly available literature, the broader class of acridine compounds has shown significant promise in several therapeutic areas.

Anticancer Activity

Many acridine derivatives have been investigated for their anticancer properties. For instance, certain N-[2-(dialkylamino)alkyl]acridine-4-carboxamides have demonstrated remarkable activity against solid tumors in vivo.[5] Platinum-acridine hybrid agents have also shown potent nanomolar activity in various cancer cell lines, including liver (HepG2), lung (NCI-H460), and breast (MDA-MB-436) cancers.[6] The anticancer activity of acridines is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[4]

Anti-inflammatory Activity

Some novel acridine derivatives have been synthesized and evaluated for their antiinflammatory effects. For example, certain condensation products of 9-chloroacridines with various amines have exhibited significant anti-inflammatory activity in animal models.[3]


Enzyme Inhibition

The planar aromatic structure of the acridine ring system makes it an ideal scaffold for designing enzyme inhibitors. Acridine derivatives have been shown to inhibit a variety of enzymes. For instance, some acridone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Potential Signaling Pathway Involvement

Given the known mechanisms of action for acridine compounds, **2-Ethylacridine** could potentially be involved in signaling pathways related to DNA damage response and cell cycle regulation. Intercalation of **2-Ethylacridine** into DNA would likely trigger a DNA damage response, potentially activating pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, leading to cell cycle arrest and apoptosis.

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for **2-Ethylacridine**-induced DNA damage response.

Conclusion

2-Ethylacridine, as a member of the pharmacologically significant acridine family, holds potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented, the known activities of related acridine derivatives suggest that it may possess valuable anticancer, anti-inflammatory, or other therapeutic properties. The synthesis of **2-Ethylacridine** can be approached through

established synthetic methodologies for the acridine scaffold. Further research is warranted to elucidate the specific biological targets, mechanisms of action, and therapeutic potential of **2-Ethylacridine**. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethylacridine | C15H13N | CID 610161 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum—Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethylacridine: A Technical Overview of its Chemical Synthesis and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12942355#2-ethylacridine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com